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Compound of Interest

Compound Name: 2-Bromo-4-methylphenol

Cat. No.: B149215 Get Quote

A comprehensive guide to the spectroscopic comparison of 2-Bromo-4-methylphenol and its

structural isomers, providing researchers, scientists, and drug development professionals with

the necessary data and methodologies for unambiguous identification.

The structural nuances of brominated methylphenols, particularly the isomers of 2-Bromo-4-
methylphenol, present a significant analytical challenge in chemical synthesis and

pharmaceutical development. While sharing the same molecular formula and, consequently,

molecular weight, their distinct substitution patterns on the aromatic ring give rise to unique

spectroscopic fingerprints. This guide provides a detailed comparative analysis of 2-Bromo-4-
methylphenol and its key isomers—3-Bromo-4-methylphenol, 4-Bromo-2-methylphenol, 2-

Bromo-5-methylphenol, 3-Bromo-2-methylphenol, and 5-Bromo-2-methylphenol—across a

range of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared

(IR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry for 2-Bromo-4-methylphenol and its isomers. These values serve as

a reference for distinguishing between these closely related compounds.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
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Compound Chemical Shift (δ, ppm)

2-Bromo-4-methylphenol

~7.27 (s, 1H, Ar-H), ~7.01 (d, 1H, Ar-H), ~6.90

(d, 1H, Ar-H), ~5.37 (s, 1H, -OH), ~2.27 (s, 3H, -

CH₃)[1]

3-Bromo-4-methylphenol
Data not readily available in a comparable

format.

4-Bromo-2-methylphenol

~7.24 (d, 1H, Ar-H), ~7.17 (dd, 1H, Ar-H), ~6.65

(d, 1H, Ar-H), ~4.69 (s, 1H, -OH), ~2.22 (s, 3H, -

CH₃)[2]

2-Bromo-5-methylphenol
Data not readily available in a comparable

format.

3-Bromo-2-methylphenol

~7.14 (d, 1H, Ar-H), ~6.92 (t, 1H, Ar-H), ~6.71

(d, 1H, Ar-H), ~4.83 (br s, 1H, -OH), ~2.34 (s,

3H, -CH₃)

5-Bromo-2-methylphenol
Data not readily available in a comparable

format.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compound Chemical Shift (δ, ppm)

2-Bromo-4-methylphenol
~150.0, 132.1, 131.4, 129.8, 115.7, 109.8,

20.2[1]

3-Bromo-4-methylphenol Data not readily available.

4-Bromo-2-methylphenol Data available in spectral databases.[3]

2-Bromo-5-methylphenol Data available in spectral databases.

3-Bromo-2-methylphenol Data available in spectral databases.

5-Bromo-2-methylphenol Data available in spectral databases.[4]

Table 3: Infrared (IR) Spectroscopy Data (Characteristic Peaks)
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Compound Wavenumber (cm⁻¹)

2-Bromo-4-methylphenol

Broad O-H stretch (~3500-3200), C-H aromatic

stretch (~3100-3000), C-H aliphatic stretch

(~3000-2850), C=C aromatic ring stretch

(~1600-1450), C-O stretch (~1300-1000), C-Br

stretch (~600-500)

3-Bromo-4-methylphenol

Similar characteristic peaks to the 2-bromo

isomer are expected, with potential shifts in the

fingerprint region.

4-Bromo-2-methylphenol
A vapor phase IR spectrum is available through

the NIST Chemistry WebBook.[5]

2-Bromo-5-methylphenol A vapor phase IR spectrum is available.[6]

3-Bromo-2-methylphenol
Characteristic phenolic and brominated aromatic

peaks are expected.

5-Bromo-2-methylphenol
Characteristic phenolic and brominated aromatic

peaks are expected.

Table 4: Mass Spectrometry Data (Key Fragments)
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Compound m/z Values

2-Bromo-4-methylphenol

Molecular ion peaks at m/z 186 and 188 (due to

⁷⁹Br and ⁸¹Br isotopes), with a major fragment at

m/z 107.[7]

3-Bromo-4-methylphenol
Expected molecular ion peaks at m/z 186 and

188. A GC-MS spectrum is available.[8]

4-Bromo-2-methylphenol
Molecular ion peaks at m/z 186 and 188, with a

top peak at m/z 107.[3]

2-Bromo-5-methylphenol
Molecular ion peaks at m/z 186 and 188, with a

major fragment at m/z 107.[6]

3-Bromo-2-methylphenol
Expected molecular ion peaks at m/z 186 and

188.

5-Bromo-2-methylphenol
Expected molecular ion peaks at m/z 186 and

188.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols are generalized and may require optimization based on the specific instrumentation

used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified bromomethylphenol isomer in

approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field NMR

spectrometer. Key acquisition parameters include a spectral width of 16 ppm, a relaxation

delay of 1 second, and 16-32 scans.

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same spectrometer.

Key acquisition parameters include a spectral width of 240 ppm, a relaxation delay of 2
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seconds, and a sufficient number of scans (typically 1024 or more) to achieve an adequate

signal-to-noise ratio.

Infrared (IR) Spectroscopy
Sample Preparation: For neat liquid samples, a small drop can be placed between two

potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet

can be prepared by grinding a small amount of the sample with dry KBr powder and pressing

the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be

used by placing the sample directly on the ATR crystal.

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32

scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as direct injection, or through a gas chromatograph (GC-MS) for separation of

mixtures.

Ionization: Utilize electron ionization (EI) at 70 eV.

Mass Analysis: Scan a mass range of m/z 40-400 to detect the molecular ions and

characteristic fragment ions. The presence of bromine will be indicated by the characteristic

M+ and M+2 isotopic pattern with approximately equal intensity.

Experimental Workflow and Logic
The following diagram illustrates a logical workflow for the spectroscopic identification and

comparison of 2-Bromo-4-methylphenol isomers.
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Caption: A logical workflow for the spectroscopic identification of 2-Bromo-4-methylphenol
isomers.

By systematically applying this workflow and comparing the acquired spectroscopic data with

the reference values provided in this guide, researchers can confidently distinguish between

the various isomers of 2-Bromo-4-methylphenol, ensuring the integrity of their chemical

syntheses and the purity of their compounds for further applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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